Inverted Human/Mouse sEH Potency Profile Relative to Dicyclohexylurea (DCU)
CPU displays an inverted species potency ranking compared to N,N'-dicyclohexylurea (DCU), a widely used sEH inhibitor surrogate. Against recombinant human sEH, CPU is approximately 1.8-fold less potent than DCU, while against recombinant mouse sEH, CPU is approximately 2.25-fold more potent than DCU. This inverted selectivity profile means that a researcher substituting DCU with CPU in a murine model will obtain greater target engagement at equivalent concentrations, whereas in human enzyme assays CPU will appear weaker [1][2].
| Evidence Dimension | IC50 against recombinant sEH (human and mouse) |
|---|---|
| Target Compound Data | Human sEH IC50 = 290 nM; Mouse sEH IC50 = 40 nM |
| Comparator Or Baseline | DCU: Human sEH IC50 = 160 nM; Mouse sEH IC50 = 90 nM |
| Quantified Difference | CPU is 1.8× less potent on human sEH; 2.25× more potent on mouse sEH; human/mouse selectivity ratio for CPU = 7.25 vs. DCU = 1.78 |
| Conditions | Recombinant enzyme inhibition assay; data from BindingDB entries BDBM129287 (CPU) and vendor technical data for DCU (Bertin Bioreagent) |
Why This Matters
Species-specific potency directly dictates experimental design: CPU is the preferred tool for mouse in vivo pharmacology, while DCU is suboptimal for murine studies requiring high target coverage.
- [1] BindingDB BDBM129287: IC50 290 nM (human), 40 nM (mouse) for N-cyclohexyl-N'-(3-phenylpropyl)urea. US Patent US8815951. Accessed April 2026. View Source
- [2] Bertin Bioreagent: N,N'-Dicyclohexylurea (DCU) technical datasheet, IC50 160 nM (human), 90 nM (mouse). Catalog No. 10004971. Accessed April 2026. View Source
